molecular formula C20H18F3N3O2 B7718709 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide

4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide

Cat. No. B7718709
M. Wt: 389.4 g/mol
InChI Key: JBNWRJCVZIBWKQ-UHFFFAOYSA-N
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Description

4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide, commonly known as TFB-TBOA, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. TFB-TBOA is a potent and selective inhibitor of the excitatory amino acid transporter 2 (EAAT2), which plays a critical role in regulating the levels of the neurotransmitter glutamate in the brain.

Scientific Research Applications

TFB-TBOA has been extensively studied for its potential applications in the field of neuroscience. It is a potent and selective inhibitor of 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide, which is primarily expressed in astrocytes and plays a critical role in regulating the levels of glutamate in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in several neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. TFB-TBOA has been shown to increase the levels of extracellular glutamate in the brain, making it a valuable tool for studying the role of glutamate in neurological disorders.

Mechanism of Action

TFB-TBOA works by binding to the active site of 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide, thereby preventing the reuptake of glutamate from the synapse into astrocytes. This leads to an increase in the levels of extracellular glutamate, which can activate both ionotropic and metabotropic glutamate receptors. The activation of these receptors can have both excitatory and inhibitory effects on neuronal activity, depending on the location and subtype of the receptor.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have several biochemical and physiological effects in the brain. It can increase the levels of extracellular glutamate, which can activate both ionotropic and metabotropic glutamate receptors. The activation of these receptors can have both excitatory and inhibitory effects on neuronal activity, depending on the location and subtype of the receptor. TFB-TBOA has also been shown to increase the susceptibility of neurons to excitotoxicity, which is a pathological process that can lead to neuronal death.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFB-TBOA is its selectivity for 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide, which allows for the specific inhibition of this transporter without affecting other glutamate transporters or receptors. This makes it a valuable tool for studying the role of this compound in neurological disorders. However, TFB-TBOA has several limitations for lab experiments. It is highly lipophilic, which can lead to nonspecific binding and accumulation in lipid membranes. It also has a short half-life in vivo, which can limit its effectiveness in long-term studies.

Future Directions

There are several potential future directions for the study of TFB-TBOA. One area of research is the development of more selective and potent inhibitors of 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide. Another area of research is the investigation of the effects of TFB-TBOA on other glutamate transporters and receptors, as well as its potential interactions with other neurotransmitter systems. Finally, the use of TFB-TBOA in animal models of neurological disorders may provide valuable insights into the role of glutamate dysregulation in these diseases.

Synthesis Methods

The synthesis of TFB-TBOA involves several steps, including the reaction of p-tolyl hydrazine with ethyl acetoacetate to form 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with 3-(trifluoromethyl)benzaldehyde to form the final product, TFB-TBOA. The synthesis of TFB-TBOA has been optimized to provide high yields and purity, making it suitable for use in scientific research.

properties

IUPAC Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c1-13-8-10-14(11-9-13)19-25-18(28-26-19)7-3-6-17(27)24-16-5-2-4-15(12-16)20(21,22)23/h2,4-5,8-12H,3,6-7H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNWRJCVZIBWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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